1-isopropyl-5-methyl-1H-pyrazol-3-amine
Overview
Description
1-Isopropyl-5-methyl-1H-pyrazol-3-amine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of this compound involves heterocyclic building blocks . The structure of the synthesized compounds was confirmed by X-ray crystallography, 1 H and 13 C NMR and HRMS studies .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
1-Isopropyl-3-methyl-1H-pyrazol-5-amine is involved in various chemical reactions. For instance, it reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, a boiling point of 245.4±20.0 °C at 760 mmHg, and a flash point of 102.2±21.8 °C .Scientific Research Applications
Synthesis and Characterization
The compound 1-isopropyl-5-methyl-1H-pyrazol-3-amine has been a subject of research in various scientific fields. For instance, Titi et al. (2020) synthesized and characterized hydroxymethyl pyrazole derivatives, including ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl) amino) methyl)-1h-pyrazole-3-carboxylate. Their research involved a comprehensive analysis using techniques like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. The research focused on understanding the compound's biological activity against breast cancer and microbes (Titi et al., 2020).
Catalysis and Chemical Reactions
Gunasekaran et al. (2014) reported the use of this compound in the synthesis of novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines through l-Proline-catalyzed three-component domino reactions. This transformation involves the creation of multiple bonds and a six-membered ring in a one-pot operation (Gunasekaran et al., 2014).
Corrosion Inhibition
In the field of materials science, Chetouani et al. (2005) investigated the inhibitory effect of synthesized bipyrazole compounds, including N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine, on the corrosion of pure iron in acidic media. Their study utilized various techniques to determine the efficacy of these compounds as corrosion inhibitors (Chetouani et al., 2005).
Safety and Hazards
1-Isopropyl-5-methyl-1H-pyrazol-3-amine is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include P301 + P310, which means if swallowed, immediately call a poison center or doctor/physician .
Mechanism of Action
Mode of Action
It is known that the compound contains an amine group, which is a common reactive center and can react with acids or acyl groups to form corresponding salts or amides .
Biochemical Pathways
The compound’s amine group has significant basicity and nucleophilicity, which can undergo a series of nucleophilic substitution reactions, leading to the derivation of pyrazole compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-isopropyl-5-methyl-1H-pyrazol-3-amine. For instance, the compound is a solid at room temperature and slightly soluble in chloroform and dichloromethane. It has a certain solubility in alcohol solvents and strongly polar dimethyl sulfoxide . These properties suggest that the compound’s action could be influenced by the solvent environment and temperature.
properties
IUPAC Name |
5-methyl-1-propan-2-ylpyrazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5(2)10-6(3)4-7(8)9-10/h4-5H,1-3H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVDRQBBMHLPLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601253369 | |
Record name | 5-Methyl-1-(1-methylethyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601253369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
956440-80-5 | |
Record name | 5-Methyl-1-(1-methylethyl)-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956440-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1-(1-methylethyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601253369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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